20-Hydroxyicosa-5,8,11,14-tetraenoic acid is a significant eicosanoid metabolite derived from arachidonic acid. It plays a crucial role in various biological processes, particularly in the regulation of vascular functions and blood pressure. The compound is classified as a hydroxyeicosatetraenoic acid and is recognized for its involvement in several physiological and pathological pathways.
20-Hydroxyicosa-5,8,11,14-tetraenoic acid is primarily produced in the body through the action of cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies. These enzymes catalyze the omega-hydroxylation of arachidonic acid, leading to the formation of this compound as part of the eicosanoid signaling pathway .
The synthesis of 20-Hydroxyicosa-5,8,11,14-tetraenoic acid can be achieved through several methods:
The enzymatic synthesis typically occurs in microsomal preparations where arachidonic acid is incubated with cytochrome P450 enzymes in the presence of NADPH. The reaction conditions (e.g., temperature, pH) are critical for maximizing enzyme activity and product yield.
20-Hydroxyicosa-5,8,11,14-tetraenoic acid has a complex molecular structure characterized by:
The compound's structure can be represented as follows:
20-Hydroxyicosa-5,8,11,14-tetraenoic acid participates in various chemical reactions:
The mechanism of action for 20-Hydroxyicosa-5,8,11,14-tetraenoic acid involves its interaction with specific receptors and signaling pathways:
Research suggests that 20-Hydroxyicosa-5,8,11,14-tetraenoic acid influences blood pressure regulation by affecting renal sodium transport and vascular remodeling processes .
Relevant data include melting point (not typically reported due to oil form) and boiling point (varies depending on purity) .
20-Hydroxyicosa-5,8,11,14-tetraenoic acid has several important applications in scientific research:
20-Hydroxyeicosatetraenoic acid (20-HETE) is generated primarily via cytochrome P450 (CYP)-mediated ω-hydroxylation of arachidonic acid. This pathway represents a significant route of arachidonic acid metabolism alongside cyclooxygenase and lipoxygenase pathways, yielding a metabolite with potent biological activities in vascular, renal, and neurological systems [1] [5].
The CYP4A and CYP4F enzyme subfamilies catalyze the ω-hydroxylation reaction that inserts a hydroxyl group at the terminal carbon (C20) of arachidonic acid. Significant interspecies differences exist in the predominant isoforms responsible for 20-HETE synthesis:
Table 1: Key 20-HETE Synthesizing CYP Isoforms Across Species
| Species | Major Isoforms | Catalytic Efficiency | Primary Tissue Localization |
|---|---|---|---|
| Human | CYP4F2 | High (Vmax = 18 nmol/min/nmol) | Kidney, Liver |
| Human | CYP4A11 | Moderate | Kidney, Vascular Endothelium |
| Rat | CYP4A1 | Very High (Lowest Km) | Renal Microvasculature |
| Mouse | Cyp4a12a | High (Androgen-dependent) | Kidney (Male-specific) |
The distribution of CYP ω-hydroxylases dictates 20-HETE’s site-specific actions:
Multiple circulating factors modulate CYP4A/F expression and activity:
Key differences complicate translational extrapolation:
Table 2: Functional Differences in 20-HETE Synthesis Between Species
| Feature | Humans | Rats | Mice |
|---|---|---|---|
| Dominant Isoforms | CYP4F2 > CYP4A11 | CYP4A1 > CYP4A2/CYP4A3 | Cyp4a12a |
| Major Regulatory Hormone | Angiotensin II | Angiotensin II | Androgens (Cyp4a12a) |
| Key Polymorphisms | CYP4F2 M433 (Reduced activity) | Not characterized | Not applicable |
| Co-Metabolites | 19-HETE | 19-HETE, EETs (CYP4A2/A3) | 19-HETE |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6